molecular formula C12H21NO4S B1520572 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate CAS No. 859833-24-2

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Cat. No.: B1520572
CAS No.: 859833-24-2
M. Wt: 275.37 g/mol
InChI Key: MDZIZHLFXGPRRS-UHFFFAOYSA-N
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Description

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
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Biological Activity

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H19NO4SC_{12}H_{19}NO_4S with a molecular weight of approximately 273.35 g/mol. The compound features a thiomorpholine ring, which is known for its diverse biological activities.

Synthesis typically involves the reaction of thiomorpholine derivatives with dicarboxylic acids or their esters under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
U-937 (Acute Monocytic Leukemia)8.2
CEM-C7 (T-cell Leukemia)7.5

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. Flow cytometry analysis has shown that treatment with this compound leads to increased caspase-3/7 activity, indicating the activation of apoptotic pathways.

Case Studies

  • Study on MCF-7 Cells : A study investigating the effects of various concentrations of the compound on MCF-7 breast cancer cells found that it significantly inhibited cell proliferation in a dose-dependent manner. The study reported an increase in apoptotic markers after treatment with concentrations as low as 5 µM .
  • Combination Therapy : Another research effort explored the use of this compound in combination with standard chemotherapy agents like doxorubicin. Results indicated enhanced cytotoxicity when combined, suggesting potential for synergistic effects in therapeutic applications .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound does not exhibit significant toxicity in animal models. However, further studies are needed to fully understand its safety profile and potential side effects.

Properties

IUPAC Name

4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIZHLFXGPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661417
Record name 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-24-2
Record name 4-(1,1-Dimethylethyl) 3-ethyl 3,4-thiomorpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859833-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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